molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2

11H-Indeno[1,2-b]quinoxalin-11-one

Cat. No. B181927
CAS RN: 6954-91-2
M. Wt: 232.24 g/mol
InChI Key: GUGBQOJXKJAMTE-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound. It contains a total of 29 bonds, including 21 non-H bonds, 18 multiple bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 ketone .


Synthesis Analysis

The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives has been reported in several studies. For instance, a new derivative, 11H-Indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (compound 3), was synthesized . This compound is the first example of an azine derivative based on the 11H-Indeno[1,2-b]quinoxalin system . The Z,E-isomerism of compound 3 was investigated by DFT calculations .


Molecular Structure Analysis

The fused ring system of 11H-Indeno[1,2-b]quinoxalin-11-one is approximately planar, with a maximum deviation of 0.039 (1) Å for atom C14 . It contains three ring systems, viz., indene (C7–C15), pyrazine (N1/N2/C6–C7/C1/C15), and benzene (C1–C6) .


Chemical Reactions Analysis

11H-Indeno[1,2-b]quinoxalin-11-one derivatives are useful intermediate products in organic synthesis . They exhibit various chemical reactivities, often possessing pharmacological activities .

Scientific Research Applications

Intermediate Products in Organic Synthesis

11H-Indeno[1,2-b]quinoxalin-11-one derivatives are an important type of nitrogen-containing heterocyclic compound that are useful intermediate products in organic synthesis . They can be used to create a variety of complex organic molecules, contributing to the development of new synthetic methods and strategies.

Pharmaceutical Applications

These compounds have potential pharmaceutical applications . They can be used in the development of new drugs and therapies, contributing to the advancement of medical science and healthcare.

Treatment of Neuroinflammation

According to ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, 11H-Indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (a derivative of 11H-Indeno[1,2-b]quinoxalin-11-one) is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation .

Treatment of Ischemia–Reperfusion Injury

The same compound also shows potential in the treatment of ischemia–reperfusion injury . This refers to tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

Modulators for Mechanistic Studies of JNK

Compounds with indenoquinoxaline nuclei can serve as specific small-molecule modulators for mechanistic studies of JNK (c-Jun N-terminal kinases) . JNKs are a type of protein kinase that play a key role in cell proliferation, differentiation, and apoptosis.

Development of Anti-inflammatory Drugs

These compounds can potentially be used as leads for the development of anti-inflammatory drugs . They can inhibit JNK activity and, consequently, proinflammatory cytokine production by murine and human leukocytes .

Mechanism of Action

Target of Action

The primary target of 11H-Indeno[1,2-b]quinoxalin-11-one is the c-Jun N-terminal kinases (JNKs) . JNKs play a central role in many physiological and pathological processes . They are part of the mitogen-activated protein kinase (MAPK) family, which are activated in response to various stress stimuli .

Mode of Action

11H-Indeno[1,2-b]quinoxalin-11-one and its oxime analogs inhibit JNK activity . Several compounds exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM respectively . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .

Biochemical Pathways

The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one leads to a decrease in proinflammatory cytokine production by murine and human leukocytes . This suggests that the compound affects the JNK signaling pathway, which plays a crucial role in the inflammatory response .

Pharmacokinetics

Bioavailability of 11H-Indeno[1,2-b]quinoxalin-11-one was evaluated in silico using ADME predictions . According to the ADME results, the compound is potentially highly bioavailable . This suggests that the compound has good absorption, distribution, metabolism, and excretion properties, which are crucial for its bioavailability and therapeutic potential.

Result of Action

The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one results in a decrease in proinflammatory cytokine production . This suggests that the compound has potential anti-inflammatory effects. It has been suggested that the compound has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Future Directions

11H-Indeno[1,2-b]quinoxalin-11-one derivatives have potential pharmaceutical applications . According to ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury . This suggests that future research could focus on exploring the therapeutic potential of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives.

properties

IUPAC Name

indeno[1,2-b]quinoxalin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBQOJXKJAMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219805
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6954-91-2
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Record name INDENO(1,2-B)QUINOXALIN-11-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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